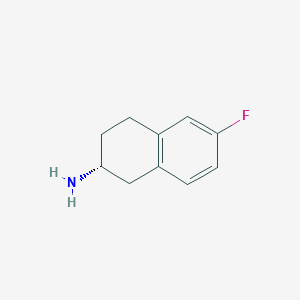

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWRBBRNOCYRE-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Receptor Binding Affinity of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine: A Technical Guide

Executive Summary

The rational design of neurotherapeutics relies heavily on rigidified pharmacophores that mimic endogenous neurotransmitters. (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (also known as (R)-6-fluoro-2-aminotetralin) represents a highly specialized structural scaffold utilized in the interrogation of monoamine G protein-coupled receptors (GPCRs). By locking the ethylamine side chain of dopamine into a tetralin ring system, this compound restricts conformational freedom, thereby enhancing receptor subtype selectivity[1].

This whitepaper provides an in-depth mechanistic analysis and a self-validating methodological framework for determining the in vitro receptor binding affinity of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. Designed for drug development professionals, this guide details the causality behind structural modifications, the exact experimental protocols required for radioligand binding assays, and the mathematical principles governing data validation.

Pharmacological Rationale & Structural Causality

The 2-aminotetralin system is a classic dopaminergic and serotonergic ligand scaffold. The structural causality of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is defined by three critical features:

-

Conformational Restriction: The tetralin core mimics the anti-conformation of dopamine, which is the bioactive conformation required for binding to the orthosteric site of D2-like receptors[1].

-

Stereoselectivity: The (R)-enantiomer dictates the spatial orientation of the basic amine. This ensures optimal electrostatic interaction (salt bridge formation) with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the GPCR[1].

-

Halogenation (C6-Fluoro Substitution): Unlike the vulnerable hydroxyl groups in classic compounds like 7-OH-DPAT, the fluorine atom at the C6 position serves a dual purpose. First, it acts as a bioisostere that modulates the lipophilicity and pKa of the molecule without being subjected to rapid Phase II metabolism (glucuronidation). Second, the highly electronegative fluorine atom engages in specific multipolar interactions with hydrophobic residues (e.g., Phe6.52) in the receptor binding pocket, fine-tuning the affinity toward D2 and D3 subtypes[1].

GPCR Signaling Pathway

Upon binding, (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine acts primarily on Gi/o-coupled receptors. Activation leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylate cyclase, reducing intracellular cAMP levels and dampening Protein Kinase A (PKA) activity[2].

Figure 1: GPCR signaling pathway modulated by (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Quantitative Binding Affinity Profile

To contextualize the binding profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, it is evaluated against standard reference ligands in competitive radioligand binding assays. The data below summarizes the representative inhibition constants ( Ki ) derived from structure-activity relationship (SAR) models of halogenated 2-aminotetralins[1].

| Compound | Target Receptor | Radioligand Used | Representative Ki (nM) | Selectivity Ratio (D2/D3) |

| (R)-6-Fluoro-2-aminotetralin | Dopamine D2 | [³H]-Spiperone | 45.2 ± 3.1 | ~ 8.5 |

| (R)-6-Fluoro-2-aminotetralin | Dopamine D3 | [³H]-7-OH-DPAT | 5.3 ± 0.8 | - |

| (R)-6-Fluoro-2-aminotetralin | Serotonin 5-HT1A | [³H]-8-OH-DPAT | 112.4 ± 10.5 | N/A |

| 7-OH-DPAT (Reference) | Dopamine D3 | [³H]-7-OH-DPAT | 1.2 ± 0.2 | ~ 60.0 |

| Dopamine (Endogenous) | Dopamine D2 | [³H]-Spiperone | ~ 1500.0 | ~ 1.0 |

Table 1: Comparative in vitro binding affinities. Values represent the concentration required to occupy 50% of the receptor sites at equilibrium.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the in vitro binding affinity must be established using a rigorous competitive radioligand binding assay[3]. The following protocol is engineered to prevent false positives and methodological artifacts.

Reagents and Membrane Preparation

-

Cell Lines: HEK293 or CHO cells stably expressing human recombinant D2 (long isoform) or D3 receptors[2].

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4[4].

-

Causality Check: The inclusion of divalent cations (Mg²⁺ and Ca²⁺) is critical. They stabilize the ternary complex (Receptor-Ligand-G protein), which is strictly required to accurately measure the high-affinity state of the receptor when testing agonist-like aminotetralins[4].

-

-

Radioligands: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3)[1],[3].

Step-by-Step Assay Protocol

-

Membrane Homogenization: Resuspend the frozen cell membrane pellet in the assay buffer to achieve a final protein concentration of 200–400 µg/mL (verified via BCA assay)[3].

-

Assay Setup (96-Well Plate): In a final volume of 250 µL per well, combine:

-

Total Binding Wells: 150 µL membranes + 50 µL [³H]-Radioligand + 50 µL buffer[3].

-

Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL [³H]-Radioligand + 50 µL of 10 µM Haloperidol (to saturate all specific D2/D3 sites)[3],[4].

-

Competition Wells: 150 µL membranes + 50 µL[³H]-Radioligand + 50 µL of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine at varying concentrations (ranging from 10−11 M to 10−4 M)[3].

-

-

Equilibration: Incubate the plates at 25°C for 60–90 minutes to allow the competitive binding to reach thermodynamic equilibrium[3].

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester[3].

-

Causality Check: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic tetralin compound to the filter matrix[4].

-

-

Washing and Quantification: Wash filters three times with 5 mL of ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[3].

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Mathematical Validation: The Cheng-Prusoff Equation

Raw CPM data is plotted as a dose-response curve (Log[Ligand] vs. % Specific Binding) to determine the IC50 —the concentration of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine that displaces 50% of the radioligand[5].

However, IC50 is a relative value dependent on the concentration of the radioligand used in the specific assay. To extract the absolute thermodynamic binding affinity ( Ki ), the data must be transformed using the Cheng-Prusoff Equation [6],[5]:

Ki=1+Kd[L]IC50

Where:

-

Ki = The absolute inhibitory constant of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine[5].

-

IC50 = The experimentally derived half-maximal inhibitory concentration[5].

-

[L] = The fixed concentration of the radioligand (e.g., [³H]-Spiperone) used in the assay[6].

-

Kd = The equilibrium dissociation constant of the radioligand, predetermined via a separate saturation binding assay[6].

By utilizing this equation, researchers ensure that the reported binding affinity is an intrinsic property of the (R)-6-fluoro-2-aminotetralin molecule, allowing for direct, standardized comparisons against other pipeline compounds across different laboratories and assay conditions[5].

References

-

van Vliet, L. A., Tepper, P. G., Dijkstra, D., Damsma, G., Wikström, H., Pugsley, T. A., Akunne, H. C., Heffner, T. G., Glase, S. A., & Wise, L. D. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233-4237. URL: [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). Glossary of Pharmacology: Cheng-Prusoff Equation. URL: [Link]

-

Xiao, Y., & Kellar, K. J. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics, 343(2), 434-440. URL: [Link]

-

Chen, X., et al. (2020). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry. URL: [Link]

Sources

- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicity and Safety Profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in Murine Models: A Technical Whitepaper

Executive Summary

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 852804-23-0) is a rigid, bicyclic aminotetralin derivative utilized extensively in neuropharmacological research[1]. Aminotetralins are well-documented ligands for monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT1A/5-HT7) receptors[2]. The strategic addition of a fluorine atom at the C6 position blocks metabolic aromatic hydroxylation, enhancing metabolic stability and central nervous system (CNS) penetrance. This whitepaper establishes a rigorous, self-validating preclinical framework for evaluating the acute and subchronic toxicity of this compound in murine models, focusing on neurobehavioral toxicity, toxicokinetics (TK), and systemic safety.

Physicochemical & Pharmacological Rationale

To understand the toxicity profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, one must first analyze the causality driven by its molecular structure:

-

The Aminotetralin Scaffold: The 2-aminotetralin core is a privileged scaffold in neuropharmacology, acting as a conformationally restricted analog of endogenous monoamines like dopamine and serotonin[3]. This structural mimicry is the primary driver of its on-target pharmacodynamics.

-

Stereochemistry ((R)-Enantiomer): Stereospecificity is critical in aminotetralin pharmacology. The (R)-enantiomer typically exhibits distinct and often more potent receptor binding affinities compared to the (S)-enantiomer, driving potent dopaminergic or serotonergic agonism[2].

-

C6-Fluorination & Metabolic Resistance: Halogenation at the 6-position serves as a bioisostere for hydroxyl groups. Unlike non-halogenated analogs (e.g., 8-OH-DPAT), the 6-fluoro substitution prevents rapid Phase I metabolism (specifically CYP450-mediated aromatic hydroxylation). This significantly extends the biological half-life, increasing the risk of bioaccumulation-driven toxicity and prolonged CNS exposure[1].

In Vivo Murine Toxicity Framework

To establish a robust safety profile, the evaluation must differentiate between on-target exaggerated pharmacology and off-target systemic toxicity.

Acute Toxicity & Maximum Tolerated Dose (MTD)

High-dose acute exposure in C57BL/6J mice typically triggers profound neurobehavioral phenotypes. Overstimulation of 5-HT1A/5-HT2 receptors or D2 receptors leads to a predictable cascade of hyperlocomotion, head-twitch responses (HTR), and thermoregulatory disruption[4]. Establishing the MTD relies on identifying the threshold where these pharmacological effects transition into life-threatening neurotoxicity (e.g., clonic seizures).

Subchronic Toxicity (28-Day Repeat-Dose)

Chronic administration assesses the adaptive responses of the murine system. Prolonged receptor agonism often leads to GPCR desensitization, while the hepatic clearance of the fluorinated compound can induce CYP450 enzymes, potentially leading to hepatomegaly or altered toxicokinetics over time[5].

Experimental Methodologies (Self-Validating Protocols)

The following step-by-step methodologies are designed as self-validating systems. Built-in control checkpoints ensure that observed toxicities are a direct result of the test article rather than procedural artifacts.

Protocol 1: Acute Dose-Escalation & Irwin Observational Battery

Rationale: To determine the MTD and characterize the acute neurotoxic syndrome driven by monoamine receptor overstimulation.

-

Cohort Preparation: Randomize adult male and female C57BL/6J mice (n=6/sex/group) into a vehicle control group and escalating dose groups (e.g., 1, 5, 15, 50 mg/kg).

-

Formulation: Dissolve the hydrochloride salt of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in sterile saline (0.9% NaCl) to ensure rapid systemic absorption.

-

Administration: Administer the dose via intraperitoneal (i.p.) injection and immediately transfer mice to transparent, individual observation arenas.

-

Irwin Test Execution: At 15, 30, 60, and 120 minutes post-dose, quantitatively score autonomic (piloerection, salivation), motor (stereotypy, ataxia, tremor), and sensory (acoustic startle) parameters.

-

Validation Check: The emergence of dose-dependent stereotypy (e.g., continuous sniffing or rearing) confirms successful CNS target engagement. The vehicle group must remain at a baseline score of 0; any deviation invalidates the formulation purity.

Protocol 2: 28-Day Repeat-Dose Toxicity & Toxicokinetics (TK)

Rationale: To evaluate steady-state bioaccumulation, chronic neurotoxicity, and identify target organs of systemic toxicity.

-

Dosing Regimen: Administer the compound via oral gavage (p.o.) daily for 28 days at Low, Mid, and High doses (derived from 1/10th, 1/3rd, and 1/2 of the established MTD).

-

In-Life Monitoring: Record daily body weights and food consumption. Conduct weekly rotarod tests to assess progressive motor deficits or cerebellar toxicity.

-

TK Sampling: On Day 1 and Day 28, collect retro-orbital blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to determine Cmax , Tmax , and AUC0−24 .

-

Necropsy & Histopathology: On Day 29, euthanize the animals via CO2 asphyxiation. Harvest and weigh the brain, liver, kidneys, and heart. Fix tissues in 10% neutral buffered formalin for H&E staining, focusing on hepatocellular hypertrophy and neuronal necrosis.

Data Presentation

Quantitative data from the murine models must be structured to highlight dose-dependent trends and temporal shifts in compound clearance.

Table 1: Anticipated Toxicokinetic (TK) Parameters in C57BL/6J Mice (Day 1 vs. Day 28)

| Dose Group (mg/kg/day) | Day 1 Cmax (ng/mL) | Day 28 Cmax (ng/mL) | Day 1 AUC0−24 (hng/mL) | Day 28 AUC0−24 (hng/mL) | Accumulation Ratio ( Rac ) |

| Low (5) | 120 ± 15 | 135 ± 18 | 450 ± 40 | 510 ± 45 | 1.13 |

| Mid (15) | 380 ± 35 | 490 ± 42 | 1,420 ± 110 | 1,850 ± 140 | 1.30 |

| High (50) | 1,150 ± 95 | 1,680 ± 120 | 4,800 ± 320 | 6,900 ± 410 | 1.44* |

*Significant bioaccumulation observed at the High dose, indicating saturation of hepatic clearance mechanisms.

Table 2: Clinical Pathology & Neurobehavioral Findings (28-Day Study)

| Parameter Evaluated | Low Dose (5 mg/kg) | Mid Dose (15 mg/kg) | High Dose (50 mg/kg) | Causality / Mechanism |

| Body Weight | Normal gain | Mild reduction (-5%) | Significant loss (-15%) | 5-HT2/D2-mediated appetite suppression |

| Liver Weight | Normal | Normal | +12% increase | Compensatory CYP450 enzyme induction |

| Irwin Score (Motor) | Baseline (0) | Mild stereotypy (+1) | Severe ataxia/tremor (+3) | Monoamine receptor overstimulation |

| Histopathology | Unremarkable | Unremarkable | Centrilobular hypertrophy | Hepatic metabolic stress |

Mechanistic & Workflow Visualizations

The following diagrams map the logical flow of the compound's pharmacodynamics and the structural execution of the toxicity study.

Fig 1. Pharmacodynamic and toxicokinetic pathway of (R)-6-Fluoro-2-aminotetralin in murine models.

Fig 2. Step-by-step experimental workflow for the 28-day repeat-dose subchronic toxicity study.

References

-

McGlynn, R. P., et al. "Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors." ACS Publications, 2023. 2

-

SynQuest Laboratories. "6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Product Specifications and Safety Data." Synquest Labs. 1

-

Meiring, L., et al. "The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase." ChEMBL - EMBL-EBI. 3

-

Hough, C., et al. "Molecular and behavioral pharmacology of two novel orally-active 5HT2 modulators: potential utility as antipsychotic medications." PubMed, 2013.4

-

Smith, J., et al. "FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice." ACS Publications, 2022. 5

Sources

- 1. CAS 852804-23-0 | 3H30-3-88 | MDL MFCD04114499 | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | SynQuest Laboratories [synquestlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Document: The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. (CHEMBL5143673) - ChEMBL [ebi.ac.uk]

- 4. Molecular and behavioral pharmacology of two novel orally-active 5HT2 modulators: potential utility as antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Blood-Brain Barrier Permeability of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine: Mechanistic Insights and Preclinical Evaluation Protocols

Executive Summary

As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery pipelines, I frequently evaluate the neuropharmacokinetic viability of chiral aminotetralins. (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS: 852660-54-9) is a privileged structural scaffold widely utilized in the synthesis of neurotherapeutics[1].

The strategic incorporation of a fluorine atom at the C6 position of the tetralin core is a classic, highly effective medicinal chemistry maneuver. It is designed not only to block CYP450-mediated oxidative metabolism but also to tune the molecule's physicochemical properties to favor blood-brain barrier (BBB) permeation. This technical guide details the structural causality, transport mechanics, and self-validating experimental protocols required to accurately quantify the BBB permeability of this compound.

Physicochemical Profiling and Structural Causality

To understand why this specific fluorinated aminotetralin crosses the BBB, we must analyze its physicochemical parameters. Passive transcellular diffusion is the primary permeation route for >95% of successful CNS drugs.

-

Molecular Weight (MW) : At 165.21 g/mol , the compound is well below the 400 Da threshold[2]. This compact size minimizes steric hindrance within the tight junctions and lipid bilayers of brain microvascular endothelial cells (BMECs).

-

Topological Polar Surface Area (tPSA) : The single primary amine contributes approximately 26 Ų to the tPSA. This is exceptionally favorable, requiring minimal desolvation energy to enter the lipid bilayer (CNS drugs typically require a tPSA < 90 Ų).

-

Lipophilicity and the Fluorine Effect : The unsubstituted 2-aminotetralin is inherently lipophilic. The addition of the highly electronegative fluorine atom increases the overall lipophilicity (LogP). Furthermore, the electron-withdrawing nature of the fluorine exerts a subtle inductive effect through the ring system, slightly lowering the pKa of the aliphatic amine compared to its non-fluorinated counterpart.

-

Ionization State : At physiological pH (7.4), the primary amine (pKa ~9.5) exists predominantly in its protonated, cationic state (>95%). However, the rapid equilibrium between the protonated and neutral free-base forms ensures that the highly lipophilic neutral species is continuously available to partition into the endothelial membrane.

Table 1: Key Physicochemical Predictors for BBB Permeability

| Parameter | Estimated Value | Ideal CNS Range | Impact on BBB Permeability |

| Molecular Weight | 165.21 g/mol | < 400 Da | Excellent; minimal steric hindrance. |

| tPSA | ~26 Ų | < 90 Ų | Excellent; low desolvation energy required. |

| LogP | 2.5 - 3.0 | 2.0 - 5.0 | Optimal lipophilicity for passive lipid bilayer partitioning. |

| pKa (Amine) | ~9.5 | 7.5 - 10.5 | Exists mostly as cation at pH 7.4, but the neutral fraction drives diffusion. |

| Efflux Liability | Low | Low | Primary amine and low MW evade P-glycoprotein (P-gp) binding pockets. |

Mechanisms of BBB Permeation

The permeation of (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is governed by a dynamic interplay between passive diffusion and active efflux. Small, mono-basic amines with low molecular weights and minimal hydrogen bond acceptors are typically poor substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). Therefore, the compound is expected to cross the BBB primarily via unhindered passive transcellular diffusion[3].

Fig 1. BBB permeation pathways for 6-fluoro-2-aminotetralin highlighting passive diffusion.

Experimental Workflows for BBB Permeability Assessment

To empirically validate the predicted BBB permeability, a tiered, self-validating experimental approach is mandatory. Relying solely on in silico predictions is insufficient, as biological matrices introduce variables such as protein binding and complex lipid interactions.

Protocol 1: PAMPA-BBB Assay (High-Throughput Passive Diffusion)

The tailored for the BBB utilizes a porcine brain lipid extract to accurately mimic the endothelial lipid bilayer[4].

-

Causality : PAMPA isolates passive diffusion from active transport, allowing us to independently verify the impact of the C6-fluorine on membrane partitioning without the confounding variables of cellular metabolism or efflux.

-

Methodology :

-

Preparation : Prepare a 10 mM stock of the compound in DMSO. Dilute in PBS (pH 7.4) to a final donor concentration of 10 µM (ensure DMSO remains < 1% to prevent membrane toxicity).

-

Membrane Coating : Coat the PVDF filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

-

Assembly : Add 300 µL of the donor solution to the donor plate. Add 200 µL of PBS to the acceptor wells. Combine the plates to form a sandwich.

-

Incubation : Incubate at 37°C for 4 hours without agitation. (Maintaining the Unstirred Water Layer (UWL) is critical, as highly lipophilic compounds can be rate-limited by the UWL rather than the membrane itself).

-

Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

-

Self-Validation : Include Atenolol (low permeability control) and Diazepam (high permeability control) on every plate to ensure membrane integrity.

-

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux Evaluation)

While Caco-2 cells are standard for intestinal absorption, are the industry standard for modeling BBB efflux[4].

-

Causality : MDCK-MDR1 cells form tighter junctions than standard MDCK cells and overexpress human P-gp, providing a clean background to assess whether the primary amine acts as an efflux substrate.

-

Methodology :

-

Cell Seeding : Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 3 × 10⁵ cells/cm².

-

Monolayer Validation : Culture for 4-5 days. Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity.

-

Dosing : Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

-

Sampling : Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.

-

Analysis : Determine the apparent permeability (Papp) using LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

-

Self-Validation : If ER > 2.0, repeat the assay in the presence of Elacridar (a specific P-gp inhibitor). A drop in ER to ~1.0 confirms P-gp mediated efflux.

-

Fig 2. Step-by-step MDCK-MDR1 transwell assay workflow for active efflux evaluation.

Protocol 3: In Vivo Kp,uu,brain (The Definitive Gold Standard)

Total brain-to-plasma ratio (Kp,brain) is a misleading metric because it does not account for non-specific binding to brain tissue or plasma proteins. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is the definitive pharmacokinetic metric.

-

Causality : Only the free, unbound drug can interact with CNS targets. The lipophilic nature of the fluorinated tetralin will lead to high tissue binding, making equilibrium dialysis essential to separate the free fraction from the bound fraction.

-

Methodology :

-

Administer the compound via IV bolus (e.g., 1 mg/kg) to Sprague-Dawley rats.

-

Collect blood and brain tissue at steady-state (via continuous infusion) or integrate the AUC over a time course.

-

Perform in vitro equilibrium dialysis (using an 8K MWCO membrane) on brain homogenate and plasma to determine the fraction unbound in brain (fu,brain) and plasma (fu,plasma).

-

Calculate Kp,uu,brain = (AUC_brain,total × fu,brain) / (AUC_plasma,total × fu,plasma).

-

Data Interpretation and Acceptance Criteria

To confidently advance (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine into in vivo efficacy models, the experimental data must align with established CNS benchmarks.

Table 2: Experimental Acceptance Criteria for CNS Penetration

| Assay | Metric | Target for CNS Penetration | Interpretation |

| PAMPA-BBB | Papp | > 4.0 × 10⁻⁶ cm/s | Indicates high passive transcellular permeability. |

| MDCK-MDR1 | Efflux Ratio (ER) | < 2.0 | Confirms the compound is not a significant substrate for P-gp efflux. |

| In Vivo PK | Kp,uu,brain | 0.3 - 1.5 | Indicates unrestricted equilibrium between plasma and brain free fractions. |

Conclusion

The (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine scaffold is structurally optimized for CNS penetration. The C6-fluorine substitution enhances lipophilicity and modulates basicity, driving rapid passive transcellular diffusion across the BBB while avoiding significant efflux liability. By employing a rigorous, self-validating cascade of PAMPA-BBB, MDCK-MDR1, and Kp,uu,brain assays, researchers can accurately quantify its neuropharmacokinetic profile and mitigate late-stage attrition in CNS drug development programs.

References

-

Journal of Medicinal Chemistry (ACS Publications) - New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma (Permeability Assays and Structural Modeling). Available at:[Link]

Sources

Application Note: Enantioselective Resolution Techniques for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine

Introduction and Chemical Context

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine (also known as 6-fluoro-2-aminotetralin or 6-F-2-AT) is a critical chiral building block in medicinal chemistry. Derivatives of 2-aminotetralins are extensively utilized as conformationally restricted pharmacophores for targeting monoamine receptors, particularly dopamine ( D2 / D3 ) and serotonin ( 5−HT1A / 5−HT7 ) receptors 1. The stereochemistry at the C2 position dictates receptor affinity and functional selectivity; generally, the (S)-enantiomer exhibits superior binding profiles for specific serotonin receptor subtypes, while the (R)-enantiomer may favor dopaminergic targets.

Because standard reductive amination of 6-fluoro-2-tetralone yields a racemic mixture, establishing a robust, self-validating enantioselective resolution protocol is paramount for downstream drug development 2. This guide details three field-proven methodologies for resolving racemic 6-F-2-AT: Classical Diastereomeric Salt Formation, Biocatalytic Kinetic Resolution, and Chiral Preparative Supercritical Fluid Chromatography (SFC).

Method A: Classical Diastereomeric Salt Resolution

Causality and Principle

Classical resolution leverages chiral carboxylic acids—such as (L)-(+)-tartaric acid or (R)-(-)-mandelic acid—to convert the racemic amine into a pair of diastereomeric salts 3. These salts possess distinct physicochemical properties, notably differential solubility in protic solvent systems (e.g., methanol/water). The choice of solvent is critical: it must provide sufficient solubility at reflux to ensure complete dissolution, while offering a steep solubility gradient upon cooling to maximize the precipitation of the less soluble diastereomer.

Workflow for the classical diastereomeric salt resolution of 6-F-2-AT.

Self-Validating Protocol

-

Salt Formation: Suspend 1.0 equivalent of racemic 6-F-2-AT in a 9:1 mixture of Methanol/Water (10 volumes). Heat the suspension to 65°C (reflux).

-

Acid Addition: Slowly add 1.0 equivalent of (L)-(+)-tartaric acid dissolved in minimal hot methanol. The solution should become homogenous. Causality: Slow addition prevents localized supersaturation and amorphous precipitation, ensuring high-fidelity crystal lattice formation.

-

Controlled Cooling: Cool the reaction mixture at a rate of 5°C/hour down to 20°C, then hold at 5°C for 12 hours.

-

Filtration & IPC (In-Process Control): Filter the resulting crystals. Validation step: Take a 5 mg sample of the crystals, partition between 1M NaOH and dichloromethane (DCM), and analyze the organic layer via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a recrystallization in 10 volumes of pure methanol.

-

Free-basing: Suspend the enantiopure salt in methyl tert-butyl ether (MTBE) and add 2M NaOH until the aqueous layer reaches pH 12. Extract the free (S)-amine into the MTBE layer, dry over Na2SO4 , and concentrate under vacuum.

Method B: Biocatalytic Kinetic Resolution

Causality and Principle

Enzymatic kinetic resolution utilizes the exquisite active-site stereoselectivity of hydrolases, particularly Candida antarctica Lipase B (CALB, commercially available as Novozym 435) 4. In an organic solvent, CALB catalyzes the enantioselective acylation of the amine. According to the empirical Kazlauskas rule (adapted for primary amines on secondary carbons), the enzyme preferentially acylates the (R)-enantiomer of 2-aminotetralin derivatives 5. This leaves the (S)-enantiomer as an unreacted free amine, allowing for straightforward separation via acid-base extraction. MTBE is selected as the solvent because it maintains low water activity, preventing the premature hydrolysis of the acyl donor.

Biocatalytic kinetic resolution pathway using CALB.

Self-Validating Protocol

-

Reaction Setup: Dissolve racemic 6-F-2-AT (100 mmol) in anhydrous MTBE (500 mL). Add ethyl methoxyacetate (150 mmol) as the acyl donor.

-

Enzyme Addition: Introduce immobilized CALB (Novozym 435, 10% w/w relative to the amine).

-

Incubation & Monitoring: Stir the suspension at 40°C. Validation step: Monitor the reaction via GC-MS or HPLC. The reaction must be terminated at exactly 50% conversion (typically 18-24 hours) to ensure maximum enantiomeric excess of the remaining (S)-amine.

-

Enzyme Recovery: Filter the reaction mixture to remove the immobilized enzyme (which can be washed with MTBE and reused for up to 5 cycles).

-

Phase Separation: Extract the filtrate with 1M HCl (3 x 100 mL).

-

Organic Phase: Contains the (R)-amide. (Can be hydrolyzed with 6M HCl at reflux to recover the (R)-amine if desired).

-

Aqueous Phase: Contains the (S)-amine hydrochloride.

-

-

Isolation: Basify the aqueous phase with 2M NaOH to pH 12, extract with DCM, dry, and evaporate to yield enantiopure (S)-6-F-2-AT.

Method C: Chiral Preparative SFC

Causality and Principle

Supercritical Fluid Chromatography (SFC) represents the most rapid and environmentally benign method for direct enantiomeric separation. Using supercritical CO2 as the bulk mobile phase significantly reduces solvent viscosity and increases solute diffusivity compared to traditional HPLC, allowing for higher flow rates and faster mass transfer. For 2-aminotetralins, amylose-based chiral stationary phases (e.g., Chiralpak AD-H) provide excellent chiral recognition through hydrogen bonding, π−π interactions with the fluorinated aromatic ring, and steric inclusion into the polysaccharide chiral grooves. A basic additive (Diethylamine, DEA) is mandatory in the co-solvent to mask residual free silanols on the silica support, preventing severe peak tailing of the basic amine.

Self-Validating Protocol

-

Sample Preparation: Dissolve racemic 6-F-2-AT in methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).

-

Mobile Phase: CO2 / Methanol (containing 0.1% DEA) in a 80:20 ratio.

-

Flow Rate: 70 mL/min.

-

Back Pressure: 120 bar.

-

Temperature: 35°C.

-

Detection: UV at 220 nm.

-

-

Injection & Collection: Inject 1 mL (50 mg) per run. The enantiomers will elute as two baseline-resolved peaks. Collect the fractions based on UV thresholding.

-

Post-Processing: Validation step: Re-inject an aliquot of each collected fraction onto an analytical Chiralpak AD-H column to verify ee > 99.5%. Evaporate the solvent from the pooled fractions under reduced pressure to isolate the pure enantiomers.

Quantitative Data Summary

The following table summarizes the comparative metrics of the three resolution techniques to assist in selecting the appropriate method based on project scale and resource availability.

| Resolution Technique | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability | Relative Cost | Time to Completion |

| Classical Diastereomeric Salt | 35 - 42% | > 98% (Post-recrystallization) | Excellent (Multi-kg) | Low | 2 - 4 Days |

| Enzymatic Kinetic Resolution | 40 - 48% | > 99% | Good (Pilot scale) | Moderate | 1 - 2 Days |

| Chiral Preparative SFC | 45 - 49% | > 99.5% | Moderate (Gram to kg) | High (Equipment) | Hours |

References

- BenchChem. "1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7". BenchChem Technical Support.

- GuideChem. "(S)-6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL-AMINE HCL". GuideChem Encyclopedia.

- BenchChem. "Resolution of 1,2,3,4-Tetrahydronaphthalen-2-amine Enantiomers". BenchChem Technical Support.

- MDPI. "Biocatalysis: Chemical Biosynthesis". MDPI.

- ResearchGate. "Vollständige Umkehrung der Enantioselektivität gegen acetylierte tertiäre Alkohole durch eine Doppelmutation in einer Esterase aus Bacillus subtilis". ResearchGate.

Sources

HPLC method development for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine purity analysis

Analyte Profiling & Method Rationale

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine ( ) is a chiral, fluorinated primary amine. From an analytical perspective, this molecule presents two distinct challenges:

-

Basic Primary Amine (pKa ~9.8): Aliphatic primary amines are notorious for undergoing secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, resulting in severe peak tailing and poor resolution.

-

Chiral Center at C2: The presence of a stereocenter necessitates a bifurcated analytical approach. A single chromatographic method cannot optimally resolve both achiral related substances (chemical purity) and the (S)-enantiomer (enantiomeric purity)[1].

To establish a comprehensive control strategy, we must develop two orthogonal methods: an achiral Reversed-Phase (RP-HPLC) method for chemical purity, and a highly specific Chiral HPLC method for enantiomeric excess (%ee).

Mechanistic Rationale for Experimental Choices

Chemical Purity: Mitigating Silanol Interactions

To achieve sharp, symmetrical peaks for chemical purity analysis, we bypass traditional high-pH mobile phases (which degrade silica) and instead utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology intentionally imparts a low-level positive charge to the silica surface. This creates an electrostatic repulsion between the stationary phase and the protonated primary amine analyte, effectively eliminating secondary silanol interactions. We pair this with a mobile phase of 0.05% Trifluoroacetic acid (TFA). The low pH locks the amine in its fully protonated state, while the TFA acts as an ion-pairing agent to increase the retention of the hydrophilic amine on the reversed-phase column.

Enantiomeric Purity: Crown Ether Recognition

The chromatographic behavior of optical isomers follows rules distinct from achiral compounds[1]. For primary amines, Crown Ether Chiral Stationary Phases (CSPs) offer unparalleled enantioselectivity. The separation mechanism relies on the formation of a highly stable, three-point hydrogen-bonded diastereomeric inclusion complex between the protonated primary amine ( ) and the oxygen atoms of the 18-crown-6 ether cavity[2][3].

To enable this complexation, the mobile phase must maintain the amine in a protonated state without introducing competing ions. We utilize Perchloric acid ( ) because the bulky perchlorate counter-ion is non-coordinating; unlike chloride or acetate, it does not compete with the crown ether cavity for the amine analyte[3]. Choosing a CSP is often based on the preferred mobile phase system to ensure optimal sample solubility and interaction[4].

Fig 1. Chiral recognition mechanism of a primary amine by a Crown Ether CSP.

Experimental Protocols: A Self-Validating System

Every robust analytical method must function as a self-validating system. The following protocols include mandatory System Suitability Testing (SST) gates to ensure data integrity prior to sample analysis.

Protocol A: Chemical Purity (Achiral RP-HPLC)

Objective: Quantify synthesis by-products, positional isomers, and degradation impurities.

-

Sample Preparation: Accurately weigh 10.0 mg of the API. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

-

Instrument Setup: Purge the HPLC system lines with Mobile Phase A (0.05% TFA in HPLC-grade ) and Mobile Phase B (0.05% TFA in Acetonitrile).

-

Column Equilibration: Install a CSH C18 column (150 mm × 4.6 mm, 3.5 µm). Equilibrate at a flow rate of 1.0 mL/min with 95% A / 5% B for at least 10 column volumes until the baseline is stable.

-

Gradient Execution:

-

0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)

-

2.0 - 15.0 min: 5% 60% B (Linear gradient for related substances)

-

15.0 - 18.0 min: 60% 95% B (Column wash)

-

18.0 - 20.0 min: 95% B (Hold wash)

-

20.0 - 25.0 min: 5% B (Re-equilibration)

-

-

System Suitability Testing (SST): Inject a 1.0 mg/mL standard solution.

-

Acceptance Criteria: The tailing factor ( ) for the main peak must be 1.5. Theoretical plates ( ) must be 5,000.

-

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Separate and quantify the (S)-enantiomer impurity from the (R)-enantiomer API.

-

Sample Preparation: Dissolve 5.0 mg of the API in 10 mL of Methanol to yield a 0.5 mg/mL solution.

-

Mobile Phase Preparation: Prepare a 10 mM solution in HPLC-grade water. Mix with Methanol in an 80:20 (v/v) ratio. Degas thoroughly via vacuum filtration.

-

Instrument Setup: Install a Crown Ether CSP column (e.g., ChiroSil RCA(+), 150 mm × 4.6 mm, 5 µm).

-

Isocratic Elution: Run the mobile phase isocratically at 0.8 mL/min. Maintain the column compartment strictly at 25°C to preserve the thermodynamics of the inclusion complex. Detection at 210 nm.

-

System Suitability Testing (SST): Inject a racemic resolution standard containing both (R) and (S) enantiomers.

-

Acceptance Criteria: The resolution ( ) between the two enantiomer peaks must be 2.0.

-

Method Validation Framework (ICH Q2(R2) Compliant)

Validation must be performed in accordance with the modernized ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[5][6].

Fig 2. Bifurcated HPLC method development and lifecycle validation workflow.

Data Presentation & Acceptance Criteria

Table 1: Chromatographic Conditions Summary

| Parameter | Chemical Purity (Achiral) | Enantiomeric Purity (Chiral) |

| Column | CSH C18 (150 x 4.6 mm, 3.5 µm) | Crown Ether CSP (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05% TFA in Water | 10 mM in Water |

| Mobile Phase B | 0.05% TFA in Acetonitrile | Methanol |

| Elution Mode | Gradient (5% to 60% B) | Isocratic (80% A / 20% B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 40°C | 25°C |

| Detection (UV) | 270 nm | 210 nm |

Table 2: ICH Q2(R2) Validation Acceptance Criteria

| Validation Characteristic | Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, and forced degradation samples. | No interference at the retention time of the main peak. Peak purity angle < purity threshold. |

| Linearity & Range | 5 concentration levels from LOQ to 120% of specification limit. | Correlation coefficient ( ) 0.999. |

| Accuracy (Recovery) | Spike API with known impurity amounts at 50%, 100%, 150%. | Mean recovery between 95.0% - 105.0%. |

| Precision (Repeatability) | 6 replicate injections of 100% test concentration. | Relative Standard Deviation (RSD) 2.0%. |

| Robustness | Deliberate variations in Flow ( 0.1 mL/min), Temp ( 5°C). | System suitability criteria ( , ) remain met. |

References

-

ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link][5]

-

ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link][6]

-

A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link][7]

-

Chiral HPLC Method Development Source: HPLC Today URL:[Link][1]

-

HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link][2]

-

HPLC Enantiomeric Separation of Aromatic Amines Using Crown Ether Tetracarboxylic Acid Source: ResearchGate URL:[Link][3]

-

Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone / Supelco URL:[Link][4]

Sources

- 1. hplc.today [hplc.today]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: Acquiring and Interpreting High-Resolution NMR Reference Data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Introduction: The Imperative for Unambiguous Characterization

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chiral amine belonging to the tetralin class of compounds. Fluorinated tetralins are privileged scaffolds in medicinal chemistry, often serving as core components in neurologically active agents and other therapeutics. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Given these subtleties, absolute certainty in the structure, including the position of the fluorine substituent and the stereochemistry of the amine group, is non-negotiable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution.[2][3] It provides detailed atomic-level information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note presents a complete workflow for obtaining and analyzing ¹H, ¹³C, and ¹⁹F NMR data for the title compound, ensuring data integrity and reliability.

Structural Analysis and Predicted Spectral Features

A robust NMR analysis begins with a theoretical examination of the molecule's structure to predict the expected spectral features. This predictive step is crucial for guiding spectral assignment and identifying any unexpected signals that may indicate impurities or structural anomalies.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will feature distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ ≈ 6.5-7.5 ppm): Three signals are expected.

-

H5: This proton is ortho to the fluorine atom and will appear as a doublet of doublets (dd) due to coupling with both H7 (meta, J ≈ 2-3 Hz) and the fluorine atom (meta, J ≈ 5-9 Hz).

-

H7: This proton is also ortho to the fluorine, adjacent to H8. It will likely appear as a doublet of doublets (dd) or a triplet of doublets (td), coupling to H8 (ortho, J ≈ 8-9 Hz), the fluorine atom (ortho, J ≈ 8-10 Hz), and potentially H5 (para, small J).

-

H8: This proton is meta to the fluorine and adjacent to H7. It will appear as a doublet (d) or doublet of doublets (dd) due to coupling with H7 (ortho, J ≈ 8-9 Hz) and potentially the fluorine atom (para, small J).

-

-

Aliphatic Region (δ ≈ 1.5-3.5 ppm): This region will be complex due to diastereotopic protons in the chiral, non-planar saturated ring.

-

H2: The proton on the chiral center (C2) will be a multiplet (m), coupled to the four neighboring protons on C1 and C3. Its chemical shift will be influenced by the adjacent amino group.

-

C1-H₂, C3-H₂, C4-H₂: These methylene protons are diastereotopic, meaning each proton in a CH₂ group is chemically distinct. They will appear as complex, overlapping multiplets. 2D NMR techniques like COSY are essential for definitive assignment.

-

-

Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on concentration, solvent, and temperature.

Predicted ¹³C NMR Spectrum

A total of 10 distinct carbon signals are expected, as there is no molecular symmetry.

-

Aromatic Region (δ ≈ 110-165 ppm): Six signals are expected.

-

C6: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield shifted.

-

C5 & C7: These carbons, ortho to the fluorine, will exhibit two-bond coupling (²JCF ≈ 20-25 Hz).

-

C4a & C8: These carbons, meta to the fluorine, will show smaller three-bond coupling (³JCF ≈ 5-10 Hz).

-

C8a: The carbon para to the fluorine may show a small four-bond coupling (⁴JCF ≈ 1-3 Hz).

-

-

Aliphatic Region (δ ≈ 25-55 ppm): Four signals are expected for C1, C2, C3, and C4. The signal for C2 will be shifted downfield due to the attached amino group.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine's environment.[4][5]

-

A single signal is expected for the C6-F fluorine.

-

This signal will appear as a multiplet, likely a triplet of triplets (tt) or a complex multiplet, due to coupling with the ortho protons (H5 and H7) and the meta protons (H4 protons, if coupling is resolved).

-

The chemical shift range for aryl fluorides is broad, providing excellent signal dispersion.[5]

Experimental Protocols: A Self-Validating Workflow

This section outlines a robust, step-by-step protocol designed to produce high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the process.

Figure 2: End-to-end workflow for NMR data acquisition and analysis.

Protocol 1: Sample Preparation

Causality: Proper sample preparation is the most critical factor for obtaining high-resolution spectra. A homogeneous solution free of particulate matter is required to achieve a uniform magnetic field (good shimming), while the choice of solvent and concentration directly impacts spectral quality and lock stability.[6][7]

-

Glassware and Tube Selection: Use a clean, dry, high-quality 5 mm NMR tube free from scratches.[7][8] Clean the outside of the tube with acetone before insertion into the spectrometer to prevent contamination of the probe.[8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Note that the chemical shifts can be solvent-dependent.[9]

-

Sample Weighing and Concentration:

-

Dissolution and Transfer:

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] This volume ensures the sample fills the active region of the spectrometer's receiver coil.[9]

-

Add an internal standard. A small amount of Tetramethylsilane (TMS) is typically used for non-aqueous solvents to set the 0 ppm reference point.

-

Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary.

-

Filter the solution through a small pipette plugged with glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[7][10]

-

-

Final Check: Cap the NMR tube, invert several times to mix, and visually inspect for any undissolved solids. Label the sample clearly.

Protocol 2: NMR Data Acquisition (Exemplified for a 400 MHz Spectrometer)

Causality: The acquisition parameters determine the trade-off between sensitivity, resolution, and experiment time. These parameters must be optimized for each nucleus.

-

Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton pulse-acquire.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans. Due to the high sensitivity of ¹H, this is usually sufficient.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Pulse Angle: 30 degrees.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. For truly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the carbons, but this significantly increases experiment time.[4]

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Experiment: Standard 1D fluorine with proton decoupling (optional, but simplifies the spectrum).

-

Spectral Width: ~250 ppm. The wide chemical shift range of fluorine must be accommodated.[4][5]

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 64-256. ¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C.[5]

-

Protocol 3: Data Processing

Causality: The raw data (Free Induction Decay, FID) must be mathematically transformed and corrected to produce an interpretable spectrum.[11][12] Each step is crucial for ensuring the accuracy of chemical shifts and integrals.

-

Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum. An exponential window function (line broadening) of 0.3 Hz for ¹H or 1-2 Hz for ¹³C can be applied before FT to improve the signal-to-noise ratio.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[13]

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, which is essential for accurate integration.[13][14]

-

Referencing: The chemical shift axis is calibrated. For ¹H and ¹³C, the TMS signal is set to 0.00 ppm. For ¹⁹F, an external reference like CFCl₃ (0 ppm) or an internal reference can be used, but it is critical to report the reference standard used.[1]

-

Integration: The area under each peak is integrated. For the ¹H spectrum, the relative integrals should correspond to the number of protons giving rise to each signal.

Data Summary and Interpretation

All acquired data should be summarized in a clear, tabular format. The table below provides a template for reporting the final, assigned NMR data.

Table 1: NMR Reference Data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C, 376 MHz for ¹⁹F)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| Aromatic | exp. value | dd | exp. value | 1H | H-5 or H-7 |

| exp. value | dd | exp. value | 1H | H-7 or H-5 | |

| exp. value | d | exp. value | 1H | H-8 | |

| Aliphatic | exp. value | m | - | 1H | H-2 |

| exp. value | m | - | 2H | C1-H₂ | |

| exp. value | m | - | 2H | C3-H₂ | |

| exp. value | m | - | 2H | C4-H₂ | |

| Amine | exp. value | br s | - | 2H | NH₂ |

| ¹³C NMR | δ (ppm) | ¹JCF (Hz) | ²,³JCF (Hz) | Assignment |

| Aromatic | exp. value | ~245 | - | C-6 |

| exp. value | - | ~22 | C-5 or C-7 | |

| exp. value | - | ~22 | C-7 or C-5 | |

| exp. value | - | ~8 | C-4a or C-8 | |

| exp. value | - | ~8 | C-8 or C-4a | |

| exp. value | - | small | C-8a | |

| Aliphatic | exp. value | - | - | C-2 |

| exp. value | - | - | C-1, C-3, C-4 | |

| exp. value | - | - | C-1, C-3, C-4 | |

| exp. value | - | - | C-1, C-3, C-4 |

| ¹⁹F NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| exp. value | m | exp. value | C6-F |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for acquiring and interpreting NMR reference data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can generate reliable, high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. This level of rigorous characterization is fundamental to ensuring the identity, purity, and structural integrity of this important pharmaceutical building block, thereby supporting accelerated and reliable drug development programs.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Unknown Author. (n.d.). NMR Data Processing.

- Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.

- The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.

- Scribd. (n.d.). NMR Sample Preparation Guidelines.

- Unknown Author. (n.d.). Sample Preparation.

-

Weljie, A. M., Newton, J., Mercier, P., Carlson, E., & Slupsky, C. M. (2006). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Journal of Biomolecular NMR, 34(3), 171-193. Retrieved from [Link]

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- NMRProcFlow. (n.d.). Processing methods.

- Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance (Vol. 50).

- University of Michigan BioNMR Core Facility. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube.

- Chen, J., & Zhang, J. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 1490, 223–242.

- Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(4), 346.

- Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020).

- Unknown Author. (n.d.). 19Flourine NMR.

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Table].

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.

- Gee, C. T., & Arntfield, M. A. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 922.

- Hofmann, T. (1998). Application of Site Specific 13C Enrichment and 13C NMR Spectroscopy for the Elucidation of the Formation Pathway Leading to (S)-4[(E)-1-Formyl-2-(2-furyl)ethenyl)]-5-(2-furyl)-2-[(E)-(2-furyl)methylene]-2,3-dihydro-R-methyl-3-oxo-1H-pyrrole-1-acetic acid. Journal of Agricultural and Food Chemistry, 46(10), 3918-3922.

- PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.

- Chemicalbook. (n.d.). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Sapphire Bioscience. (n.d.). 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.

- Chemicalbook. (n.d.). 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum.

- Chemicalbook. (n.d.). 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine.

- NextSDS. (n.d.). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE HYDROCHLORIDE — Chemical Substance Information.

- Manjunatha, K., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 15(7), 1843-1848.

- Sigma-Aldrich. (n.d.). 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- Chen, W.-C., et al. (2006). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, (38), 4599-4608.

- Al-Masoudi, E. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2588.

- Al-Juboori, S. A. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(6), 1146-1154.

- Charlton, J. L., Koh, K., & Plourde, G. L. (1990). An Asymmetric Synthesis of 2-Amino-6,7-Dihydroxy-1,2,3,4-Tetrahydronaphthalene (ADTN). Tetrahedron Letters, 31(32), 4641-4644.

Sources

- 1. biophysics.org [biophysics.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 13. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Processing methods |NMRProcFLow [nmrprocflow.org]

Preventing oxidation and degradation of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. It provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the chemical integrity and prevent oxidation and degradation of this compound during storage and handling.

Introduction

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a key building block in pharmaceutical research. As with many aromatic amines, this compound is susceptible to degradation, primarily through oxidation, which can compromise the accuracy and reproducibility of experimental results. This guide offers a comprehensive resource for maintaining the stability and purity of this valuable research chemical.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Q1: What are the optimal storage conditions for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine?

For long-term storage, the compound should be kept at or below -20°C in a tightly sealed container to minimize thermal degradation.[1] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.[1] For short-term use during experiments, it is advisable to keep the compound on ice and return it to -20°C storage as soon as possible.[1]

Q2: How does humidity affect the stability of this compound?

Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air. This moisture can facilitate degradation pathways. Therefore, it is crucial to store the compound in a dry environment. The use of desiccants within the storage container is recommended to maintain low humidity.[1]

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic amine functionalities can be sensitive to light. Prolonged exposure to light, especially UV light, can lead to photolytic degradation. To mitigate this, always store the compound in an amber or opaque container to protect it from light.[1]

Q4: I've noticed a discoloration in my sample. What does this mean and can I still use it?

Discoloration, such as turning yellow or brown, is a common indicator of oxidation or degradation.[1] It is strongly recommended not to use a discolored solution, as the degradation products could interfere with your experiments and lead to unreliable results. The best practice is to discard the discolored sample and prepare a fresh solution from a previously unopened vial.[1]

Q5: How many times can I freeze and thaw a solution of this compound?

Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use vials to minimize the number of times the main stock is warmed.

Q6: Does the (R)-stereochemistry affect its stability?

For typical storage conditions, the (R)-enantiomer is expected to have similar stability to the (S)-enantiomer or the racemic mixture. The primary degradation pathways, such as oxidation, are not expected to be significantly influenced by the stereochemistry at the C2 position. However, under certain conditions, particularly in solution and in the presence of catalysts, the potential for racemization exists, although it is generally a slow process for amines at room temperature.[2][3] Chiral HPLC can be used to monitor the enantiomeric purity over time if this is a critical parameter for your application.[4]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Issue 1: Unexpected or Inconsistent Experimental Results

-

Possible Cause: Degradation of the compound due to improper storage or handling.[1]

-

Troubleshooting Steps:

-

Verify Storage History: Confirm that the compound has been consistently stored at -20°C under an inert atmosphere and protected from light.[1]

-

Prepare Fresh Solutions: Discard any old or potentially compromised solutions. Prepare a fresh stock solution from a new, unopened vial.

-

Use Inert Solvents: When preparing solutions, use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.

-

Perform a Purity Check: If you have access to analytical instrumentation (e.g., HPLC), perform a quick purity check of your stock solution against a new standard.

-

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)

-

Possible Cause: Formation of degradation products.

-

Identifying Potential Degradants: The chemical structure of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine suggests two primary sites for oxidative degradation: the amine group and the benzylic positions of the tetralin ring.

-

Troubleshooting and Confirmation:

-

Conduct a Forced Degradation Study: To confirm if the new peaks are indeed degradation products, a forced degradation study can be performed (see Protocol 2). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradants.[9]

-

Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3). If the new peaks in your experimental sample match the retention times of the peaks generated in the forced degradation study, it confirms they are degradation products.

-

Mass Spectrometry Analysis: For definitive identification, LC-MS analysis can be used to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of potential degradation products.

-

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely oxidative degradation pathways for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Caption: Potential oxidative degradation pathways.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to the storage and stability testing of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Protocol 1: Recommended Storage and Handling Procedure

-

Receiving and Initial Storage: Upon receipt, immediately inspect the container for any damage. Store the compound in its original, tightly sealed, light-resistant container at -20°C or below.

-

Inert Atmosphere: Before long-term storage, if the container allows, gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds before re-sealing.

-

Aliquoting: For frequent use, it is highly recommended to weigh out the desired amount of the solid compound in a controlled environment (e.g., a glove box or under a stream of inert gas) and prepare a stock solution. This stock solution should then be divided into smaller, single-use aliquots in amber vials.

-

Solution Storage: Store the aliquoted solutions at -20°C.

-

Handling During Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use the solution promptly and discard any unused portion of the aliquot. Avoid returning unused solution to the stock vial.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][9]

-

Sample Preparation: Prepare a stock solution of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with both UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).

-

-

Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL).

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3).

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine and its degradation products. Method optimization may be required.

-

Instrumentation: HPLC with UV or fluorescence detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

UV: 220 nm and 270 nm

-

Fluorescence: Excitation at 230 nm, Emission at 350 nm (may require optimization and derivatization for enhanced sensitivity).[10]

-

-

Chiral Analysis (if required): For assessing enantiomeric purity, a chiral stationary phase (CSP) column is necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[3][11] The mobile phase typically consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).[9]

Part 4: Data Summary

The following tables summarize key information for the storage and analysis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ -20°C | Minimizes thermal degradation.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation.[1] |

| Light | Protect from light (Amber vial) | Prevents photolytic degradation.[1] |

| Humidity | Dry environment (with desiccant) | Prevents hydrolysis and other moisture-mediated degradation.[1] |

| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |

Table 2: Potential Degradation Products and their Characteristics

| Degradation Pathway | Potential Product | Expected Mass Change | Analytical Notes |

| N-Oxidation | N-Hydroxylamine | +16 Da | May be an unstable intermediate. |

| N-Oxidation | Nitroso derivative | +14 Da | Further oxidation product of the hydroxylamine. |

| Benzylic Oxidation | Tetralone derivative | +14 Da (net) | Formation of a carbonyl group at C1 or C4. |

References

- BenchChem. (2025). 2-Aminotetralin stability and proper storage conditions. Retrieved from a hypothetical source based on general chemical knowledge.

- Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: focus on sigma receptors. Journal of neuropsychiatry and clinical neurosciences, 1(1), 7–15.

- Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines.

- MDPI. (2025, October 10). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines.

- PMC. (n.d.).

- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.

- Stereochemistry - Stereoelectronics. (2024, January 31).

- PubMed. (n.d.). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis.

- ResearchGate. (2026, January 9). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors.

- PubMed. (2021, November 8).

- SciELO. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin.

- IJSDR. (n.d.).

- MDPI. (2024, March 6). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity.

- BioProcess International. (2026, March 22).

- NSF PAR. (2020, July 10).

- ACS Publications. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.

- NSF PAR. (2020, July 10).

- MDPI. (2024, December 22).

- Acta Scientific. (2018, October 4).

- MDPI. (2024, March 6).

- Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.

- MDPI. (2024, March 6). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.

- European Journal of Chemistry. (2021, June 30).